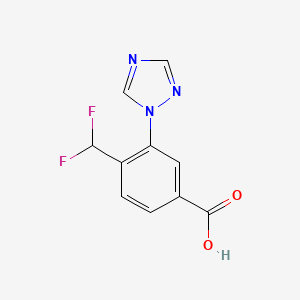

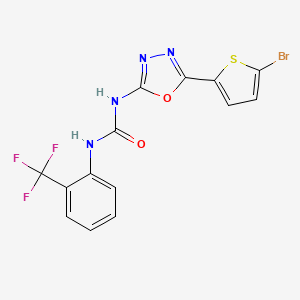

![molecular formula C15H12N2O3S B2502915 2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 421562-28-9](/img/structure/B2502915.png)

2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a derivative of thieno[2,3-d]pyrimidine, which is a bicyclic heteroaromatic compound containing sulfur and nitrogen atoms. This class of compounds is known for its diverse biological activities and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported in several studies. For instance, the synthesis of tetrahydro-2-oxopyrimidin-5-carboxylic acids and their derivatives involves hydrogenolysis of corresponding benzyl esters or hydrolysis of ethyl and benzyl esters in alcoholic KOH . Similarly, amides of related pyrimidine carboxylic acids have been obtained through condensation reactions with ammonia or primary and secondary cyclic amines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno ring fused to a pyrimidine ring. The orientation of substituents on the pyrimidine ring can significantly influence the molecular properties. For example, in a related compound, the pyridine ring is oriented at a specific angle with respect to the pyrimidine ring, which could affect intermolecular interactions .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions. Bromination of pyrimidine-carboxylic acids leads to bromomethyl derivatives, which can be transformed into furo[3,4-d]pyrimidines . Additionally, the presence of amino groups in these compounds can lead to the formation of carboxamides when reacted with substituted benzylchlorides and chloroacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of methyl groups can affect the hydration properties of pyrimidinecarboxylic acids . The antimicrobial activity of these compounds has been studied, with some derivatives showing significant activity against various microorganisms . Furthermore, the solid-state fluorescence properties of benzo[4,5]thieno[3,2-d]pyrimidine derivatives have been investigated, revealing that specific substituents can enhance fluorescence .

科学的研究の応用

Antimicrobial Applications

- Synthesis and Antimicrobial Activity : A study by Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and found them to be more active than reference drugs against certain strains of bacteria and fungi (Kolisnyk et al., 2015).

- Antimicrobial and Anti-inflammatory Agents : Tolba et al. (2018) prepared a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, which showed significant activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Anti-Inflammatory Applications

- Anti-Inflammatory Activities : A study by Tozkoparan et al. (1999) synthesized derivatives of thiazolo[3,2-a]pyrimidine and found some of them to exhibit moderate anti-inflammatory activity (Tozkoparan et al., 1999).

- Synthesis and Anti-Inflammatory Properties : Another study by Tozkoparan et al. (1998) focused on synthesizing thiazolo[3,2-a]pyrimidine derivatives and testing their anti-inflammatory activity, identifying potent compounds in this series (Tozkoparan et al., 1998).

Chemical Synthesis and Reactivity

- Synthesis of Novel Derivatives : Bakhite et al. (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems (Bakhite et al., 2005).

Miscellaneous Applications

- Quantum Chemical Studies : A study by Mamarakhmonov et al. (2016) conducted quantum chemical calculations to understand the reactions of certain carboxylic acids of the thieno[2,3-d]pyrimidin-4-one series with nitrating agents (Mamarakhmonov et al., 2016).

作用機序

While the specific mechanism of action for “2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” is not mentioned in the retrieved papers, thieno[2,3-d]pyrimidine derivatives have been studied for their potential as targeted therapies for PI3K, a lipid kinase involved in cancer progression . These compounds can inhibit the enzymatic activity of PI3K isoforms and exhibit antiproliferative activity on various cell lines .

将来の方向性

Thieno[2,3-d]pyrimidine derivatives, including “2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid”, show promise in the field of medicinal chemistry, particularly as potential anticancer agents . Future research could focus on optimizing these compounds to enhance their therapeutic efficacy .

特性

IUPAC Name |

2-benzyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-8-11-13(18)16-10(7-9-5-3-2-4-6-9)17-14(11)21-12(8)15(19)20/h2-6H,7H2,1H3,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVRIOBFXVERIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

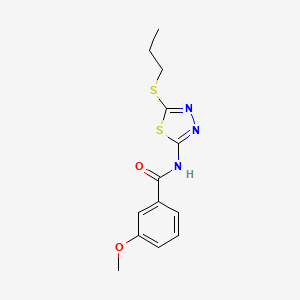

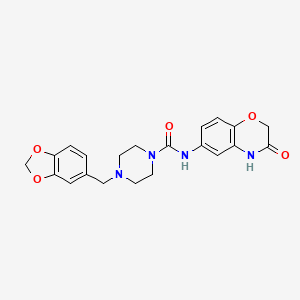

![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)

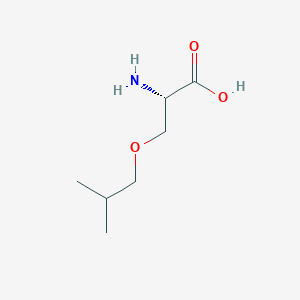

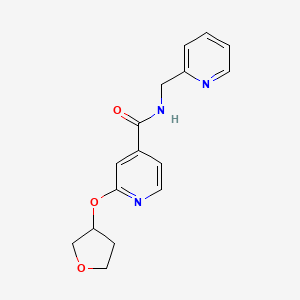

![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)

![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)

![N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2502838.png)

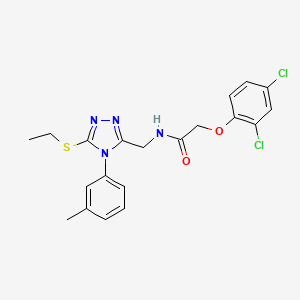

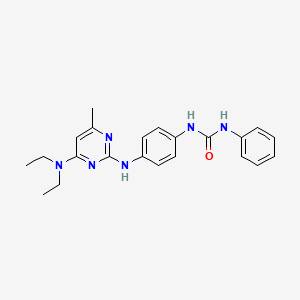

![7-(4-fluorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2502841.png)